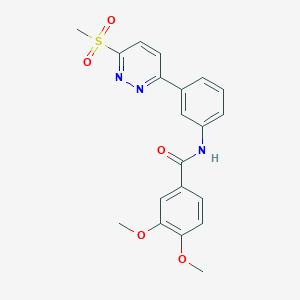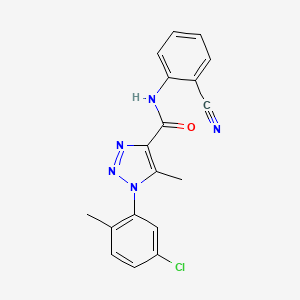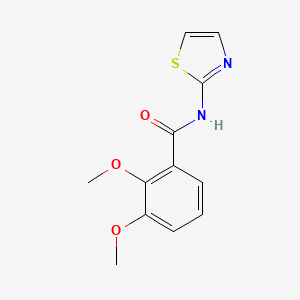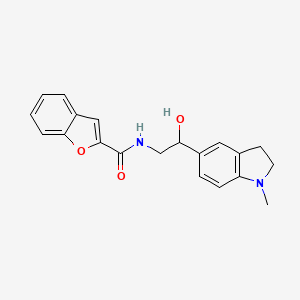
8-((3-hydroxypropyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((3-hydroxypropyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. Adenosine receptors play an important role in various physiological processes and have been implicated in several diseases. DPCPX has been extensively studied for its potential therapeutic applications and is widely used in scientific research.
科学的研究の応用
Synthesis and Chemical Properties
- Researchers have developed methods for synthesizing purine derivatives, which include compounds structurally related to "8-((3-hydroxypropyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione." These synthetic routes often involve intramolecular alkylation and are pivotal for producing a variety of purine-based compounds with potential biological activities (Simo, Rybár, & Alföldi, 1998).
- Another study explored the construction of penta- and hexacyclic heterocyclic systems, demonstrating the versatility of purine derivatives in forming complex molecular structures through cascade reactions, which could be foundational for developing new pharmaceuticals or research tools (Dotsenko, Sventukh, & Krivokolysko, 2012).
Biological Activities and Applications
- A specific focus has been on the anti-inflammatory properties of certain purine derivatives, indicating the potential therapeutic value of these compounds in treating conditions characterized by inflammation. This research outlines the synthesis and evaluation of substituted analogs, suggesting a broad avenue for drug development (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989).
- Purine analogs have also been studied for their antiviral activities, particularly against herpes simplex virus types 1 and 2, varicella-zoster virus, and cytomegalovirus. The research highlights the importance of purine derivatives in the development of antiviral drugs, providing a foundation for further exploration in this area (De Clercq, Sakuma, Baba, Pauwels, Balzarini, Rosenberg, & Holý, 1987).
特性
IUPAC Name |
8-(3-hydroxypropylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-21-15-14(16(24)20-17(21)25)22(18(19-15)26-12-6-11-23)10-5-9-13-7-3-2-4-8-13/h2-4,7-8,23H,5-6,9-12H2,1H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYMOGKOJOAKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCO)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one](/img/structure/B2750968.png)
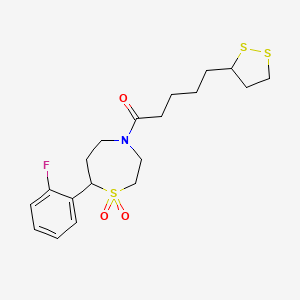
methanone](/img/structure/B2750971.png)
![N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride](/img/structure/B2750972.png)
![4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2750975.png)
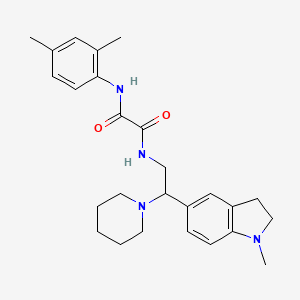
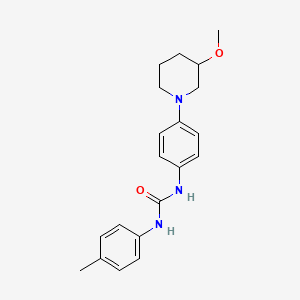
![N-(4-acetylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2750980.png)
